Cas no 10557-85-4 (3,5-Dimethyl-4-iodoisoxazole)

3,5-Dimethyl-4-iodoisoxazole 化学的及び物理的性質
名前と識別子
-
- 3,5-Dimethyl-4-iodoisoxazole
- 4-Iodo-3,5-dimethylisoxazole
- 4-iodo-3,5-dimethyl-1,2-oxazole
- BUTTPARK 97\06-60
- 3.5-dimethyl-4-iodoisorazole
- 3,5-diMethyl-4-iodoMethylisoxazole
- 3,5-DIMETHYL-4-IODOISOXAZOLE 97%
- Isoxazole, 4-iodo-3,5-dimethyl-
- 4-iodo-3,5-dimethyl-isoxazole
- NMNOXVWRJISEFE-UHFFFAOYSA-N
- PubChem3546
- C5H6INO
- KSC496A2P
- 4-iodo 3,5 dimethylisooxazole
- 4-Iodo-3,5-dimethylisoxazole #
- 3,5-Di methyl-4-iodo isoxazole
-
- MDL: MFCD00173743
- インチ: 1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3
- InChIKey: NMNOXVWRJISEFE-UHFFFAOYSA-N
- ほほえんだ: IC1C(C([H])([H])[H])=NOC=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 222.94900
- どういたいしつりょう: 222.949407
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 88.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.8763 (estimate)
- ゆうかいてん: 52.0 to 56.0 deg-C
- ふってん: 295.4℃ at 760 mmHg
- フラッシュポイント: 98.5℃
- 屈折率: 1.566
- PSA: 26.03000
- LogP: 1.89600
- ようかいせい: 使用できません
- かんど: Light Sensitive
3,5-Dimethyl-4-iodoisoxazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 41
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
- セキュリティ用語:S24/25
- 危険レベル:LIGHT SENSITIVE
3,5-Dimethyl-4-iodoisoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A369642-25g |
3,5-Dimethyl-4-iodoisoxazole |
10557-85-4 | 97% | 25g |
$19.0 | 2025-02-21 | |
Enamine | EN300-128357-100.0g |
4-iodo-3,5-dimethyl-1,2-oxazole |
10557-85-4 | 95% | 100.0g |
$96.0 | 2023-02-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018350-25g |
3,5-Dimethyl-4-iodoisoxazole |
10557-85-4 | 98% | 25g |
¥113 | 2024-05-26 | |
Enamine | EN300-128357-10.0g |
4-iodo-3,5-dimethyl-1,2-oxazole |
10557-85-4 | 95% | 10.0g |
$27.0 | 2023-02-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00334-100g |
3,5-Dimethyl-4-iodoisoxazole |
10557-85-4 | 97% | 100g |
¥501 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0727-1g |
3,5-Dimethyl-4-iodoisoxazole |
10557-85-4 | 98.0%(GC) | 1g |
¥100.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015745-10g |
4-Iodo-3,5-dimethylisoxazole |
10557-85-4 | 97% | 10g |
¥47.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015745-100g |
4-Iodo-3,5-dimethylisoxazole |
10557-85-4 | 97% | 100g |
¥391.00 | 2024-08-09 | |
eNovation Chemicals LLC | K10504-100g |
3,5-Dimethyl-4-iodoisoxazole |
10557-85-4 | 97% | 100g |
$275 | 2024-05-24 | |
eNovation Chemicals LLC | D404466-100g |
4-Iodo-3,5-dimethylisoxazole |
10557-85-4 | 97% | 100g |
$280 | 2024-06-05 |
3,5-Dimethyl-4-iodoisoxazole 関連文献
-
Laijin Cheng,Yanzhen Zhong,Zhuchao Ni,Hongyan Du,Fengli Jin,Qi Rong,Wei Han RSC Adv. 2014 4 44312
-
Kazumasa Funabiki,Ayaka Hayakawa,Toshiyasu Inuzuka Org. Biomol. Chem. 2018 16 913
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3. Vinyl derivatives of heterocyclic systems and their polymers: isoxazole derivativesVincenzo Bertini,Angela De Munno,Marco Pocci J. Chem. Soc. Perkin Trans. 1 1976 570
-
Manuel Iglesias,Martin Albrecht Dalton Trans. 2010 39 5213
-
Yanzhen Zhong,Xinxing Gong,Xiaoshu Zhu,Zhuchao Ni,Haoyang Wang,Jinglin Fu,Wei Han RSC Adv. 2014 4 63216
3,5-Dimethyl-4-iodoisoxazoleに関する追加情報
Introduction to 3,5-Dimethyl-4-iodoisoxazole (CAS No. 10557-85-4)
3,5-Dimethyl-4-iodoisoxazole, with the chemical formula C₆H₅IN₂O, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by an isoxazole ring substituted with iodine and methyl groups, make it a versatile intermediate in organic synthesis. This compound is particularly valued for its role in the development of novel bioactive molecules, including potential therapeutic agents and crop protection chemicals.
The isoxazole core is a five-membered aromatic ring containing an oxygen atom and two adjacent nitrogen atoms. This structural motif is widely recognized for its biological activity and has been incorporated into numerous pharmacophores. The presence of an iodine atom at the 4-position enhances the electrophilicity of the molecule, making it a valuable substrate for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
3,5-Dimethyl-4-iodoisoxazole (CAS No. 10557-85-4) has been extensively explored in recent years due to its potential applications in medicinal chemistry. One of the most compelling areas of research involves its use as a building block for kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of their activity is implicated in various diseases, particularly cancer. By modifying the isoxazole scaffold, researchers have been able to develop inhibitors that target specific kinases with high precision. The iodine substituent provides a handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of these inhibitors.
Recent studies have highlighted the utility of 3,5-Dimethyl-4-iodoisoxazole in the synthesis of small-molecule drugs with antimicrobial properties. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Isoxazole derivatives have shown promise in this regard, exhibiting activity against both Gram-positive and Gram-negative bacteria. The structural versatility of 3,5-Dimethyl-4-iodoisoxazole enables the creation of compounds that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
In addition to its pharmaceutical applications, 3,5-Dimethyl-4-iodoisoxazole has found utility in agrochemical research. The development of new pesticides requires compounds that are effective against pests while minimizing environmental impact. Isoxazole-based compounds have demonstrated efficacy against various agricultural pathogens and pests. The ability to modify the isoxazole core allows for the design of molecules that exhibit improved stability and bioavailability, enhancing their performance in field conditions.
The synthesis of 3,5-Dimethyl-4-iodoisoxazole typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the condensation of dimethyl acetylenedicarboxylate with malononitrile under basic conditions to form 2-amino-3-methylisoxazole. Subsequent iodination using an appropriate iodinating agent yields the desired product. This approach leverages well-established synthetic methodologies and has been optimized for scalability and reproducibility.
The chemical properties of 3,5-Dimethyl-4-iodoisoxazole make it a valuable reagent in various organic transformations. For instance, palladium-catalyzed cross-coupling reactions allow for the introduction of aryl or vinyl groups at different positions on the isoxazole ring. These modifications can significantly alter the biological activity of the molecule, enabling researchers to explore new chemical space for drug discovery.
From a computational chemistry perspective, 3,5-Dimethyl-4-iodoisoxazole has been studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the presence of iodine influences the molecule's electronic properties. These studies are crucial for predicting reaction outcomes and designing more efficient synthetic strategies.
The growing interest in green chemistry has also influenced research on 3,5-Dimethyl-4-iodoisoxazole. Efforts are underway to develop synthetic routes that minimize waste and reduce reliance on hazardous reagents. Catalytic methods that employ recyclable catalysts or operate under mild conditions are being explored as alternatives to traditional synthetic approaches.
In conclusion,3,5-Dimethyl-4-iodoisoxazole (CAS No. 10557-85-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for constructing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic chemistry and computational methods.
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